BC-1215 is a small molecule inhibitor that selectively targets the F-box protein Fbxo3. [] It is classified as an E3 ligase inhibitor, specifically targeting the SCF (SKP1-cullin 1-F-box protein) complex. [] This complex plays a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for tagging proteins for degradation within the cell. By inhibiting Fbxo3, BC-1215 prevents the degradation of specific proteins, modulating various cellular processes and influencing inflammatory responses. [, ]
BC-1215 was initially synthesized for research purposes and is classified as a chemical compound with the CAS number 1507370-20-8. It is widely available through various chemical suppliers for use in laboratory settings. The compound has been studied extensively in preclinical models to evaluate its efficacy and safety profile.
The synthesis of BC-1215 involves several key steps that utilize common organic chemistry techniques. According to patent literature, one of the general procedures includes the reaction of 4-(2-pyridinyl)benzaldehyde with ethylenediamine under controlled conditions to produce the desired compound. The synthesis typically results in high purity levels, often exceeding 98%, which is crucial for ensuring reliable experimental results .
The detailed synthetic route may include:
BC-1215 possesses a complex molecular structure characterized by multiple aromatic rings and nitrogen-containing groups. The molecular formula is with a molecular weight of approximately 394.50 g/mol. High-resolution mass spectrometry has confirmed the molecular weight, with specific ion peaks corresponding to the expected structure .
The nuclear magnetic resonance (NMR) spectroscopy data provides insights into the chemical environment of hydrogen atoms within the molecule, indicating various functional groups and their connectivity:
BC-1215 has been shown to engage in specific biochemical interactions that inhibit FBXO3 activity. The primary reaction involves the binding of BC-1215 to the FBXO3 protein, disrupting its interaction with downstream signaling molecules like TNF receptor-associated factors (TRAFs). This inhibition is particularly relevant in inflammatory pathways where FBXO3 mediates ubiquitination processes .
In vitro studies have demonstrated that BC-1215 effectively reduces interleukin-1 beta (IL-1β) release from immune cells, showcasing its potential as an anti-inflammatory agent with an IC50 value reported at approximately 0.9 µg/mL .
The mechanism of action for BC-1215 primarily revolves around its ability to inhibit FBXO3-mediated signaling pathways. By binding to FBXO3, BC-1215 prevents it from facilitating the ubiquitination of target proteins such as FBXL2, which is essential for regulating inflammation.
Key observations include:
BC-1215 exhibits several notable physical properties:
Chemical properties include:
BC-1215 has promising applications in scientific research, particularly:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: